molecular formula C9H11BrO2S B15312143 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid

4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid

Cat. No.: B15312143
M. Wt: 263.15 g/mol
InChI Key: LFEHIXKEBIXRBD-UHFFFAOYSA-N
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Description

4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid is an organic compound with the molecular formula C9H11BrO2S It is a derivative of butanoic acid, featuring a thiophene ring substituted with a bromine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid typically involves the bromination of 5-methylthiophene-2-carboxylic acid followed by a series of reactions to introduce the butanoic acid moiety. One common method includes:

    Bromination: 5-Methylthiophene-2-carboxylic acid is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 3-position.

    Chain Extension: The brominated product undergoes a Grignard reaction with ethyl magnesium bromide, followed by hydrolysis to yield the desired butanoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 5-methylthiophene-2-butanoic acid.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: 5-Methylthiophene-2-butanoic acid.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving thiophene derivatives, which are known for their biological activity.

    Industry: Used in the synthesis of materials with specific electronic properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the bromine atom can participate in halogen bonding, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Bromo-5-methylthiophen-2-yl)boronic acid: Similar structure but with a boronic acid group instead of a butanoic acid group.

    5-Methylthiophene-2-carboxylic acid: Lacks the bromine atom and the extended butanoic acid chain.

    3-Bromo-5-methylthiophene: Lacks the carboxylic acid functionality.

Uniqueness

4-(3-Bromo-5-methylthiophen-2-yl)butanoic acid is unique due to the combination of its brominated thiophene ring and butanoic acid moiety. This structural arrangement provides distinct reactivity and potential for diverse applications in various fields of research.

Properties

Molecular Formula

C9H11BrO2S

Molecular Weight

263.15 g/mol

IUPAC Name

4-(3-bromo-5-methylthiophen-2-yl)butanoic acid

InChI

InChI=1S/C9H11BrO2S/c1-6-5-7(10)8(13-6)3-2-4-9(11)12/h5H,2-4H2,1H3,(H,11,12)

InChI Key

LFEHIXKEBIXRBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)CCCC(=O)O)Br

Origin of Product

United States

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